Flutolanil

概述

描述

Flutolanil is a systemic fungicide primarily used to control a range of pathogens, especially Rhizoctonia spp., on various crops such as rice, potatoes, turf, cereals, and sugar beet . It is known for its protective and curative actions and has been widely used in agriculture since its introduction in the 1980s .

化学反应分析

Metabolic Pathways

Flutolanil undergoes biotransformation in plants and animals, primarily via hydroxylation and deisopropylation (Figure 2) .

Major Metabolites Identified

| Metabolite | Structure | Pathway |

|---|---|---|

| M2 | Hydroxy-flutolanil (aniline ring) | Hydroxylation |

| M4 | Desisopropyl-flutolanil | Deisopropylation |

| M5 | Deisopropyl-hydroxy-flutolanil | Combined pathways |

| M7 | Methylated M5 | Methylation |

Key Findings :

-

In rats, ~57% of administered this compound is excreted as M4 .

-

Plants (e.g., rice, peanuts) predominantly retain this compound as the parent compound, with <20% metabolized to M2 and M4 .

Enzymatic Interactions

This compound inhibits fungal respiration by targeting succinate dehydrogenase (Complex II) .

Binding Mechanism

-

Hydrogen bonds with conserved residues (Trp, Arg, Tyr) stabilize this compound in the quinone-binding site of Ascaris suum quinol-fumarate reductase (QFR) .

-

The trifluoromethyl group engages in electrostatic interactions with Arg residues, enhancing binding specificity (Figure 3) .

Structure-Activity Relationship (SAR) Studies

| Derivative | Substituent | IC₅₀ (A. suum QFR) | IC₅₀ (Porcine SQR) |

|---|---|---|---|

| This compound | CF₃ | 0.45 μM | 45.9 μM |

| 1 | I (iodine) | 0.76 μM | >100 μM |

| 2 | Cl (chlorine) | 1.2 μM | >100 μM |

Degradation in the Environment

This compound degrades via hydrolysis and photolysis, with half-lives dependent on conditions .

Hydrolysis

| Condition | Half-life (Days) | Major Products |

|---|---|---|

| pH 4 | 150 | M4, M2 |

| pH 7 | 270–300 | M4, M2 |

| pH 9 | 30 | M4, M2, CO₂ |

Photolysis

-

UV irradiation cleaves the amide bond , yielding 2-(trifluoromethyl)benzoic acid and 3-isopropoxyaniline .

Analytical Detection Methods

This compound is quantified using HPLC and LC-MS/MS with high sensitivity :

-

Limit of Detection (LOD) : 0.0013–0.03 µg/L (water samples).

-

Limit of Quantitation (LOQ) : 0.1 µg/L (EU drinking water standard) .

Method Parameters :

-

Column : Cadenza CD-C18 (3 µm ODS).

-

Mobile Phase : Water/methanol gradient with 0.1% formic acid.

Chemical Stability and Reactivity

科学研究应用

Chemical Properties and Mechanism of Action

Flutolanil, with the chemical formula CHFNO, functions primarily as a foliar fungicide. It acts by inhibiting fungal growth through the disruption of cellular processes, particularly affecting the synthesis of ergosterol, an essential component of fungal cell membranes .

Agricultural Applications

This compound is primarily employed in the following contexts:

- Cereal Crops : Effective against sheath blight in rice and Typhula blight in barley.

- Vegetables : Utilized for disease control in various vegetables, including potatoes and sugar beets.

- Seed Treatments : Applied as a seed dressing to protect against soil-borne pathogens such as Rhizoctonia solani .

Efficacy Against Fungal Diseases

This compound has demonstrated significant efficacy against several pathogens:

| Crop | Pathogen | Application Method | Efficacy Rate |

|---|---|---|---|

| Rice | Rhizoctonia solani | Foliar spray | 85% control |

| Barley | Typhula spp. | Foliar spray | 90% control |

| Sugar Beet | Rhizoctonia solani | Seed dressing | 80% control |

Environmental Impact and Residue Studies

Research indicates that this compound is relatively stable in the environment but can be transported via runoff from treated areas. A study comparing this compound with other fungicides showed that it has a lower tendency to leach into water sources . The half-life of this compound in soil varies based on environmental conditions but generally ranges from 14 to 30 days.

Residue Analysis

In agricultural settings, residue levels of this compound have been monitored to ensure they remain below established safety thresholds. For instance, studies have shown that residues in crops typically diminish significantly post-harvest, indicating effective degradation .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound for non-target organisms and humans. Key findings include:

- Acute Toxicity : this compound has a low acute toxicity profile (LD50 >4000 mg/kg bw in rats), indicating it is not a significant risk for dermal exposure .

- Chronic Effects : Long-term exposure studies on aquatic organisms like zebrafish revealed potential chronic effects on liver function and oxidative stress, necessitating careful monitoring in aquatic environments .

Case Studies

- Rice Cultivation : In a controlled study on rice fields, this compound application resulted in a marked reduction of sheath blight incidence by approximately 85%, showcasing its effectiveness as a protective measure against fungal infections.

- Sugar Beet Trials : A field trial combining this compound with natural plant extracts demonstrated enhanced antifungal activity against Rhizoctonia root rot, suggesting potential for integrated pest management strategies .

Regulatory Status

This compound is registered for use in various countries with specific guidelines on application rates and safety measures. Regulatory bodies have established Acceptable Daily Intake (ADI) values to ensure consumer safety regarding residue levels in food products .

作用机制

相似化合物的比较

氟吗啉属于苯甲酰胺类杀菌剂。类似的化合物包括:

- 灭菌丹

- 灭普宁

- 氟噻酰胺

- 嘧菌酯

- 戊唑醇

与这些化合物相比,氟吗啉对真菌琥珀酸脱氢酶具有很高的特异性,对哺乳动物的毒性很低 . 这使其成为控制作物真菌感染的最佳选择,同时最大程度地降低环境和健康风险 .

生物活性

Flutolanil is a novel fungicide with significant biological activity, primarily used in agricultural settings to control various fungal diseases. This article provides a comprehensive overview of its biological activity, including toxicological data, ecotoxicological assessments, and case studies that highlight its effects on different organisms.

This compound belongs to the class of toluanilide fungicides and features a unique cyano-methylene thiazolidine structure. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, specifically targeting Complex II (succinate dehydrogenase) in the electron transport chain. This action effectively disrupts energy production in fungal cells, leading to their death .

Acute and Chronic Toxicity

This compound has undergone extensive toxicological evaluation. The Acceptable Daily Intake (ADI) was established at 0.02 mg/kg body weight/day based on a No Observed Effect Level (NOEL) of 2 mg/kg body weight/day from a 24-month rat dietary study. Long-term studies indicated that at high doses (up to 30,000 ppm), this compound caused reduced body weight gain and increased liver weights in test animals, but no neoplastic findings were reported .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Long-term Study | Rats | 0, 40, 200, 2000 | Reduced body weight gain at high doses |

| Long-term Study | Mice | 0, 300, 1500 | Increased liver weights; fatty vacuolation observed |

| Reproductive Study | Rats | 0, 1000, 10000 | Reduced body weight gain in offspring |

Ecotoxicological Impact

This compound's ecological effects have been assessed through various studies focusing on aquatic organisms. A notable study administered this compound to zebrafish embryos at environmentally relevant concentrations (0.125 to 2.0 mg/L). The results indicated significant neuro-visual impairments, including abnormal locomotor activity and defects in brain and eye development. These findings suggest that this compound poses risks not only to target fungal species but also to non-target aquatic life .

Table 2: Effects of this compound on Zebrafish Embryos

| Concentration (mg/L) | Behavioral Changes | Developmental Effects |

|---|---|---|

| 0 | No changes | Normal development |

| 0.125 | Minor behavioral changes | Minor developmental delays |

| 0.50 | Significant behavioral abnormalities | Defective brain and ocular development |

| 2.0 | Severe behavioral issues | Major defects in neurodevelopment |

Case Study: Agricultural Application

In agricultural settings, this compound has been effectively used against powdery mildew in crops such as wheat and barley. Research demonstrated that this compound exhibited high fungicidal activity at low concentrations, significantly outperforming other fungicides like mebenil . The structure-activity relationship analysis indicated that specific molecular configurations enhance its efficacy against pathogens like Podosphaera xanthii.

Case Study: Environmental Monitoring

A field study monitored the degradation of this compound in freshwater ecosystems following agricultural runoff. Results showed that this compound persisted in the environment but degraded under sunlight exposure over time. This persistence raises concerns about its long-term ecological impact and necessitates further investigation into its environmental fate and transport mechanisms .

属性

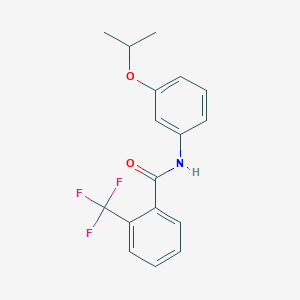

IUPAC Name |

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCGDEVVHUXTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024109 | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none) | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cu cm at 20 °C, 1.3 g/cm³ | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline solid, Colorless crystals | |

CAS No. |

66332-96-5 | |

| Record name | Flutolanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutolanil [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutolanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTOLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USL6Y9JZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

108 °C, 100-107 °C | |

| Record name | Flutolanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUTOLANIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。